molecular formula C8H3F3N2O B14847601 4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile

4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B14847601
M. Wt: 200.12 g/mol
InChI Key: JHUAJIGSVUNECR-UHFFFAOYSA-N
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Description

4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with a formyl group, a trifluoromethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe formyl group can be introduced using a formylation reaction, often employing reagents such as formic acid or formamide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-6-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the combination of its formyl, trifluoromethyl, and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

4-formyl-6-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H3F3N2O/c9-8(10,11)7-2-5(4-14)1-6(3-12)13-7/h1-2,4H

InChI Key

JHUAJIGSVUNECR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)C(F)(F)F)C=O

Origin of Product

United States

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